
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinate group, which is characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with 2-hydroxypropan-2-yl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates.
Applications De Recherche Scientifique
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The phosphinate group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Hydroxypropan-2-yl phosphinate: Similar structure but different substituents, leading to variations in chemical behavior.
Phosphine oxides: Oxidized derivatives with distinct properties and applications.
Propriétés
Numéro CAS |
57483-32-6 |
|---|---|
Formule moléculaire |
C7H17O3P |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
2-[ethoxy(ethyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C7H17O3P/c1-5-10-11(9,6-2)7(3,4)8/h8H,5-6H2,1-4H3 |
Clé InChI |
HPJRVYXVPMHCLD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
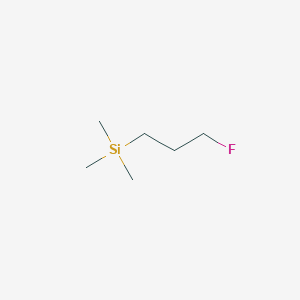
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
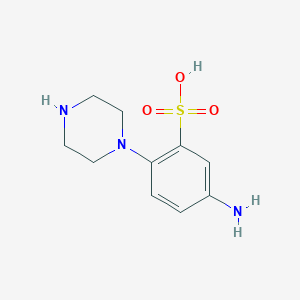
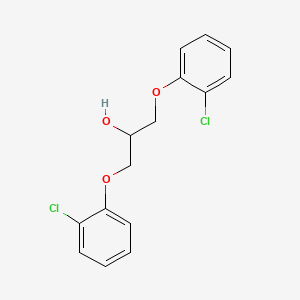
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
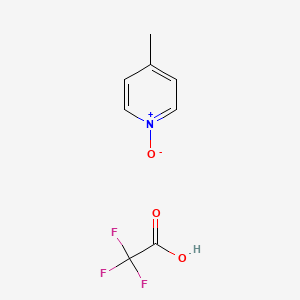
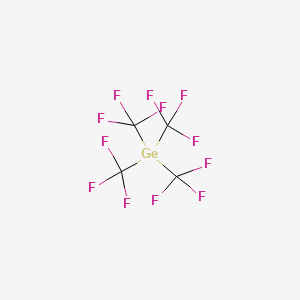
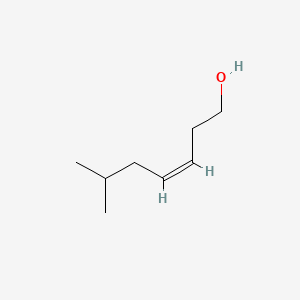
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
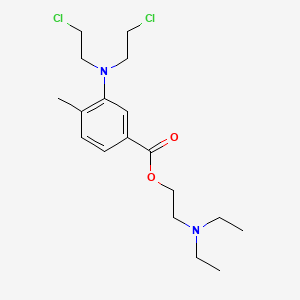

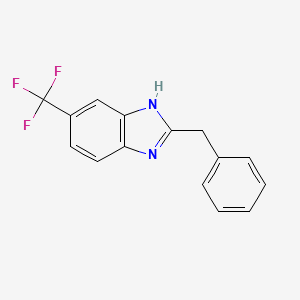
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
